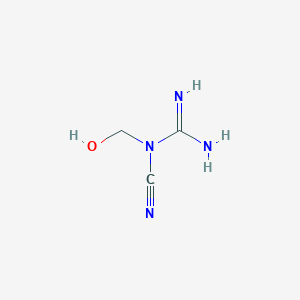
1-Cyano-1-(hydroxymethyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-1-(hydroxymethyl)guanidine is a chemical compound with the molecular formula C3H6N4O. It is a derivative of guanidine, a functional group that is widely present in natural products, pharmaceuticals, and various industrial applications . The compound is characterized by the presence of a cyano group (–CN) and a hydroxymethyl group (–CH2OH) attached to the guanidine core.
Preparation Methods
The synthesis of 1-Cyano-1-(hydroxymethyl)guanidine can be achieved through various synthetic routes. One common method involves the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . This method is practical for substrates that dissolve only in aqueous solutions, such as peptides or pharmacologically important compounds. Another approach involves the use of transition metal catalysis, where amines react with carbodiimides to form guanidines . Industrial production methods often utilize these catalytic processes to achieve high yields and purity.
Chemical Reactions Analysis
1-Cyano-1-(hydroxymethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyano-1-(hydroxymethyl)guanidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyano-1-(hydroxymethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity . The hydroxymethyl group can enhance the solubility and bioavailability of the compound, facilitating its interaction with biological targets.
Comparison with Similar Compounds
1-Cyano-1-(hydroxymethyl)guanidine can be compared with other guanidine derivatives such as:
1-Cyano-2-(isopropoxymethyl)guanidine: Similar in structure but with an isopropoxy group instead of a hydroxymethyl group.
N,N’-Disubstituted guanidines: These compounds have different substituents on the guanidine core, affecting their reactivity and applications.
Thiourea derivatives: These compounds are often used as guanidylating agents and have different chemical properties compared to cyano-substituted guanidines. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields.
Properties
CAS No. |
68324-20-9 |
|---|---|
Molecular Formula |
C3H6N4O |
Molecular Weight |
114.11 g/mol |
IUPAC Name |
1-cyano-1-(hydroxymethyl)guanidine |
InChI |
InChI=1S/C3H6N4O/c4-1-7(2-8)3(5)6/h8H,2H2,(H3,5,6) |
InChI Key |
AJNGGICLMPCMAQ-UHFFFAOYSA-N |
Canonical SMILES |
C(N(C#N)C(=N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione](/img/structure/B14471004.png)
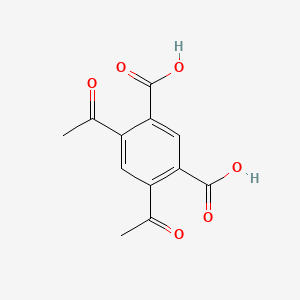
![1-[Dibutyl(chloro)stannyl]butan-1-ol](/img/structure/B14471012.png)

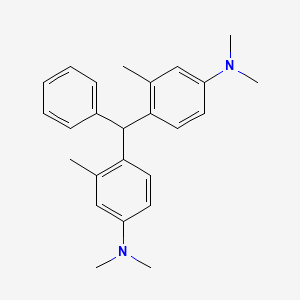
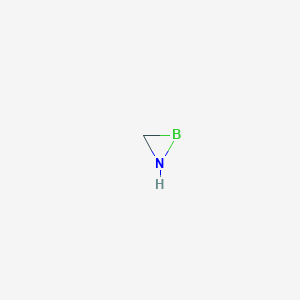
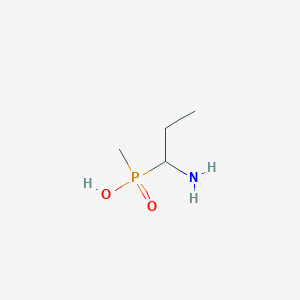
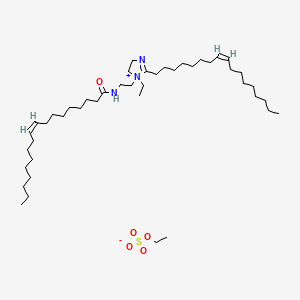
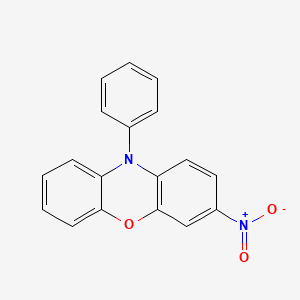
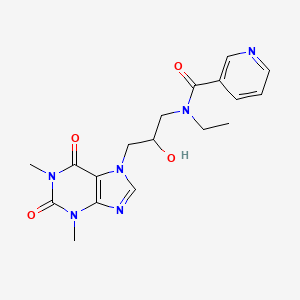
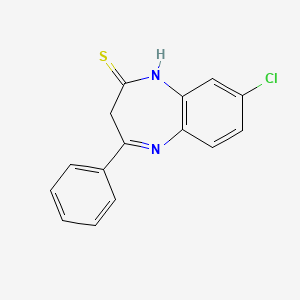
![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
![Bicyclo[2.1.0]pent-1(4)-ene](/img/structure/B14471070.png)
